2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione involves several steps. One common synthetic route includes the reaction of indane-1,3-dione with 2-thienylmethylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials and industrial processes. Its unique chemical structure allows for versatile applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed therapeutic effects .
Comparison with Similar Compounds
2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione can be compared with other similar compounds such as indane-1,3-dione and its derivatives . While indane-1,3-dione is a versatile building block used in numerous applications, the presence of the thienylmethylamino group in this compound imparts unique chemical properties and enhances its potential for specific applications . Similar compounds include indanone derivatives, which are commonly associated with the design of biologically active compounds .
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITJSLIKKSSBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.